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molecular formula C12H12N2O6 B8387489 3,3-Di(methoxycarbonyl)-6-nitroindoline

3,3-Di(methoxycarbonyl)-6-nitroindoline

Cat. No. B8387489
M. Wt: 280.23 g/mol
InChI Key: NXEXWYGEFBQRRC-UHFFFAOYSA-N
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Patent
US05985909

Procedure details

Borane-dimethylsulfide (6.35 mL, 63 mmol) was added to a suspension of 3,3-di(methoxycarbonyl)-6-nitro-2-indolone (10.38 g, 35.2 mmol) in THF (350 mL) under nitrogen, and the mixture stirred at reflux for 1 h. The pale yellow solution was cooled, MeOH (10 mL), then H2O (10 mL), then aq. HCl (2 N, 50 mL) added, and the mixture stirred at 20° C. for a few minutes. The THF was evaporated and the aqueous residue extracted with EtOAc (×2). The extracts were dried (Na2SO4) and evaporated, and the resulting orange solid triturated with CH2Cl2 (2×100 mL) at 20° C. and filtered to remove most of the 3-(methoxycarbonyl)-6-nitroindole impurity. The CH2Cl2 solution was filtered through a short column of silica, eluting with more CH2Cl2, the solvent evaporated, and the resulting yellow solid recrystallised from MeOH to give title compound as a yellow crystalline solid (5.11 g, 52%), mp 139.5-140.5° C. 1H NMR (CDCl3) δ7.64 (dd, J=8.3, 2.1 Hz, 1H, H-5), 7.56 (d, J=8.3 Hz, 1H, H-4), 7.41 (d, J=2.1 Hz, 1H, H-7), 4.24 (d, J=1.9 Hz, 2H, NHCH2), 4.16 (br s, 1H, NH), 3.82 (s, 6H, CO2Me); 13C NMR δ168.7 (CO2Me), 151.7, 149.8, 130.8 (C-6,8,9), 127.2, 114.2, 104.2 (C-4,5,7), 62.7 (C-3), 54.1 (C-2), 53.6 (OMe); IR (KBr) 3351 (NH), 1732 (CO2Me), 1535 (NO2), 1351 (NO2), 1279 cm-1. Anal. Calculated for C12H12N2O6 : C, 51.4; H, 4.3; N, 10.0. Found: C, 51.4; H, 4.4; N, 10.0%.
Quantity
6.35 mL
Type
reactant
Reaction Step One
Quantity
10.38 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
B.CSC.[CH3:5][O:6][C:7]([C:9]1([C:22]([O:24][CH3:25])=[O:23])[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[NH:11][C:10]1=O)=[O:8].CO.Cl>C1COCC1.O>[CH3:25][O:24][C:22]([C:9]1([C:7]([O:6][CH3:5])=[O:8])[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[NH:11][CH2:10]1)=[O:23] |f:0.1|

Inputs

Step One
Name
Quantity
6.35 mL
Type
reactant
Smiles
B.CSC
Name
Quantity
10.38 g
Type
reactant
Smiles
COC(=O)C1(C(NC2=CC(=CC=C12)[N+](=O)[O-])=O)C(=O)OC
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The pale yellow solution was cooled
STIRRING
Type
STIRRING
Details
the mixture stirred at 20° C. for a few minutes
CUSTOM
Type
CUSTOM
Details
The THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue extracted with EtOAc (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the resulting orange solid triturated with CH2Cl2 (2×100 mL) at 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove most of the 3-(methoxycarbonyl)-6-nitroindole impurity
FILTRATION
Type
FILTRATION
Details
The CH2Cl2 solution was filtered through a short column of silica
WASH
Type
WASH
Details
eluting with more CH2Cl2
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
the resulting yellow solid recrystallised from MeOH

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CNC2=CC(=CC=C12)[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.11 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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